molecular formula C8H12N2OS B13330466 3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one

3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one

Cat. No.: B13330466
M. Wt: 184.26 g/mol
InChI Key: NFQLVPKAAHSXLZ-UHFFFAOYSA-N
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Description

3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one is an organic compound with a unique structure that includes an amino group, a methylsulfanyl group, and a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one can be achieved through several methods. One common approach involves the reaction of 3-amino-1,4-dihydropyridin-4-one with 2-(methylsulfanyl)ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives.

Scientific Research Applications

3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets and pathways. The amino and methylsulfanyl groups play a crucial role in its biological activity, allowing it to bind to enzymes or receptors and modulate their function. This interaction can lead to various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-[2-(methylsulfanyl)ethyl]thiourea: This compound shares a similar structure but belongs to the thiourea family.

    3-Amino-1-[2-(methylsulfanyl)ethyl]pyridine: Another structurally related compound with potential biological activities.

Uniqueness

3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one is unique due to its dihydropyridinone ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

3-amino-1-(2-methylsulfanylethyl)pyridin-4-one

InChI

InChI=1S/C8H12N2OS/c1-12-5-4-10-3-2-8(11)7(9)6-10/h2-3,6H,4-5,9H2,1H3

InChI Key

NFQLVPKAAHSXLZ-UHFFFAOYSA-N

Canonical SMILES

CSCCN1C=CC(=O)C(=C1)N

Origin of Product

United States

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